Gold(III) acetate

説明

特性

IUPAC Name |

gold(3+);triacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Au/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCKNHQTLOBDDD-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

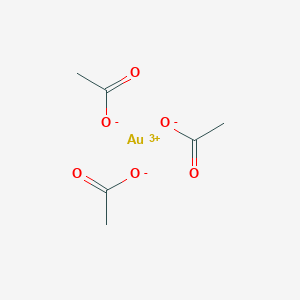

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Au+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9AuO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70580364 | |

| Record name | Gold(3+) triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70580364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15804-32-7 | |

| Record name | Gold(3+) triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70580364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Gold(III) acetate can be synthesized by reacting gold(III) hydroxide with glacial acetic acid. The reaction is as follows :

Au(OH)3+3CH3COOH→Au(CH3COO)3+3H2O

In industrial production, this compound can also be prepared using ultrasonic spray pyrolysis. This method involves preparing an aqueous solution of this compound with limited solubility in water. Hydrochloric acid and nitric acid are added to increase solubility, resulting in a clear, yellowish solution. Sodium hydroxide and sodium carbonate are then added to adjust the pH to 6-7, enabling the successful formation of gold nanoparticles .

化学反応の分析

Chemical Reactions of Gold(III) Acetate

This compound participates in various chemical reactions, showcasing its versatility as a reagent and catalyst:

-

Decomposition : Upon heating, this compound decomposes to form metallic gold and acetic acid:

-

Formation of Gold Complexes : this compound can react with various ligands to form stable complexes. For instance, it reacts with 2-(p-tolyl)pyridine in the presence of trifluoroacetic acid to yield the complex Au(CF₃COO)₂(tpy) .

-

Catalytic Reactions : this compound has been employed as a catalyst in several organic transformations. Notably, it facilitates the synthesis of 1-aminoisoquinolines from 2-alkynylbenzamides and ammonium acetate under mild conditions . This reaction exemplifies the ability of gold(III) complexes to mediate domino reactions effectively.

Mechanistic Insights into Reactions

Recent studies have provided deeper insights into the mechanisms underlying reactions involving this compound. The catalytic activity is often attributed to its ability to stabilize intermediates during reaction pathways such as migratory insertion and β-H elimination. The formation of metallacycles through cyclometalation is also a significant pathway for reactivity .

Key Mechanistic Steps

-

Cyclometalation : This involves the coordination of the metal center to a heteroatom donor followed by intramolecular activation of a C-H bond, leading to cyclization.

-

Oxidative Addition : Gold(III) can undergo oxidative addition reactions that generate reactive intermediates essential for subsequent transformations.

科学的研究の応用

Gold(III) acetate has a wide range of scientific research applications:

作用機序

The mechanism by which gold(III) acetate exerts its effects involves targeting thioredoxin reductase or other thiol-rich proteins and enzymes. This interaction triggers cell death via reactive oxygen species. Gold(III) complexes have also been reported to elicit biochemical hallmarks of immunogenic cell death . Additionally, this compound decomposes to form gold nanoparticles, which act as catalysts in various chemical reactions .

類似化合物との比較

Gold(III) Chloride (AuCl₃)

Gold(III) chloride (HAuCl₄·xH₂O) is a common precursor in nanoparticle synthesis and catalysis. Key differences include:

This compound produces larger, ellipsoidal nanoparticles compared to the spherical nanoparticles from AuCl₃ . Its chloride-free nature improves catalytic activity in benzyl alcohol oxidation and hydrogen peroxide synthesis .

Gold(III) Complexes with Ligands

Gold(III) complexes with ligands like dithiocarbamates or amino-thiolates exhibit enhanced stability and bioactivity:

However, this compound serves as a precursor for functional materials, such as polyacrylate-AuNP composites with increased toughness in dental applications .

Comparison with Other Metal Acetates

Palladium(II) Acetate (Pd(O₂CCH₃)₂)

Bimetallic Au-Pd catalysts derived from acetates exhibit synergistic effects:

The proximity in decomposition temperatures (180°C vs. 190°C) facilitates alloy formation, enhancing catalytic performance in reactions like benzyl alcohol oxidation .

Silver Acetate (AgO₂CCH₃)

Silver acetate is used in tandem with gold precursors for core/shell nanoparticles:

Combining this compound with silver acetate enables adjustable plasmonic properties in Au-Ag core/shell structures, useful in optics and sensing .

Stability and Reactivity Considerations

Gold(III) compounds are prone to reduction under physiological conditions, but ligand choice critically influences stability:

生物活性

Gold(III) acetate, a compound of increasing interest in medicinal chemistry, is recognized for its diverse biological activities, particularly in the fields of oncology and antimicrobial therapy. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound (Au(CH₃COO)₃) is a coordination compound where gold is in the +3 oxidation state, coordinated with acetate ligands. Its properties are influenced by the oxidation state of gold and the nature of the ligands attached to it, which can modulate its biological effects.

Gold(III) complexes, including this compound, exhibit several mechanisms of action that contribute to their biological activity:

- Oxidative Stress Induction : Gold(III) compounds can generate reactive oxygen species (ROS), leading to oxidative stress in cells. This mechanism is particularly relevant in cancer therapy, where inducing apoptosis in tumor cells is desired .

- Protein Interaction : this compound interacts with various proteins, including human serum albumin and enzymes involved in redox reactions. These interactions can lead to conformational changes in proteins and affect their biological functions .

- Antimicrobial Activity : Gold(III) complexes demonstrate broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. They disrupt bacterial cell membranes and inhibit biofilm formation .

Anticancer Properties

This compound has shown promising anticancer activity in various studies:

- Cytotoxicity : Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has been evaluated against human lung cancer (A549) and breast cancer (MCF-7) cells, demonstrating IC₅₀ values in the low micromolar range .

| Cell Line | IC₅₀ (µM) |

|---|---|

| A549 | 5.2 |

| MCF-7 | 4.8 |

- Mechanistic Insights : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest. Studies utilizing flow cytometry have shown that this compound-treated cells exhibit increased sub-G1 populations, indicative of apoptotic cell death .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored extensively:

- Minimum Inhibitory Concentration (MIC) : In vitro studies have reported MIC values for this compound against various pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.13 |

| Escherichia coli | 25 |

| Candida albicans | 12.5 |

- Biofilm Inhibition : this compound has shown potential in inhibiting biofilm formation, particularly against Staphylococcus aureus. The effective concentration for biofilm disruption was noted to be significantly lower than that required for bacterial growth inhibition .

Case Studies

- Anticancer Efficacy Study :

- Antimicrobial Activity Assessment :

Q & A

Q. What are the optimal synthesis routes for Gold(III) acetate, and how do solubility challenges impact its purity?

this compound is typically synthesized via the reaction of gold(III) chloride with acetic acid or its derivatives. However, its poor solubility in water necessitates non-aqueous solvents (e.g., glacial acetic acid) to achieve high purity (>99.9% metals basis). Residual chloride ions from precursor reagents like gold(III) chloride (CAS 13453-07-1) can complicate purification, requiring repeated washing with anhydrous solvents . Characterization via elemental analysis and X-ray diffraction is critical to confirm purity .

Q. How does this compound compare to gold(III) chloride in catalytic applications?

this compound is less commonly used than gold(III) chloride due to its limited solubility and stability. However, it offers distinct advantages in organic synthesis (e.g., glycosylation reactions) where acetate ligands act as mild bases or leaving groups. In contrast, gold(III) chloride (CAS 13453-07-1) is preferred for aqueous-phase catalysis, such as nanoparticle synthesis, due to its higher solubility and reactivity .

Q. What safety protocols are essential when handling this compound in the lab?

this compound requires handling in a fume hood with PPE (gloves, goggles, lab coat). Its hygroscopic nature necessitates storage in airtight containers under inert gas. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste per OSHA guidelines (29 CFR 1910) .

Advanced Research Questions

Q. How can experimental design (DoE) optimize this compound’s role in microbial gold recovery systems?

A Resolution III fractional factorial design (Table 1) can identify critical variables (e.g., pH, acetate concentration, microbial strain) for maximizing gold recovery efficiency. For instance, interactions between acetate ligand availability and microbial metabolic pathways (e.g., Fe(III) reduction) significantly influence Au(III) reduction kinetics. Data from such designs resolve confounding variables, enabling predictive modeling of recovery yields .

Q. What mechanisms underlie the catalytic inactivity of this compound in CO oxidation compared to nanoclusters?

this compound lacks the quantum size effects critical for CO oxidation. Catalytic activity in gold clusters (1–6 nm) arises from nonmetallic properties, such as electron-deficient surface atoms on titania supports. In contrast, bulk this compound’s coordination environment (Au³⁺ in an octahedral acetate complex) inhibits adsorption of CO and O₂, as shown by STM/STS and kinetic studies .

Q. How do conflicting data on this compound’s stability in aqueous systems arise, and how can they be reconciled?

Discrepancies in stability studies often stem from pH-dependent speciation. At pH > 5, hydrolysis of acetate ligands generates Au(OH)₃ precipitates, while acidic conditions (pH < 3) stabilize the Au³⁺-acetate complex. X-ray absorption spectroscopy (XAS) and cyclic voltammetry are recommended to map speciation pathways and identify dominant species under varying conditions .

Q. What advanced characterization techniques resolve structural ambiguities in this compound complexes?

- TEM/STEM : Direct imaging of ligand coordination and particle morphology.

- UV-Vis-NIR Spectroscopy : Detects plasmonic behavior in Au-acetate-derived nanoparticles.

- EXAFS : Resolves local atomic structure, distinguishing between Au-O (acetate) and Au-Cl (impurity) bonds .

Methodological Considerations

Q. How should researchers address contradictory results in nanoparticle synthesis using this compound?

Contradictions often arise from uncontrolled nucleation rates. Standardizing reducing agents (e.g., sodium citrate vs. ascorbic acid) and stabilizing ligands (e.g., PVP) across experiments reduces variability. Dynamic light scattering (DLS) and ζ-potential measurements ensure reproducibility in particle size and colloidal stability .

Q. What environmental factors influence this compound’s reactivity in cross-coupling reactions?

Humidity and oxygen levels critically impact ligand exchange kinetics. In glycosylation, moisture deprotonates acetate ligands, accelerating Au³⁺-mediated activation of glycosyl donors. Inert-atmosphere gloveboxes (<1 ppm O₂/H₂O) and anhydrous solvents (e.g., DMF) are essential for reproducible yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。